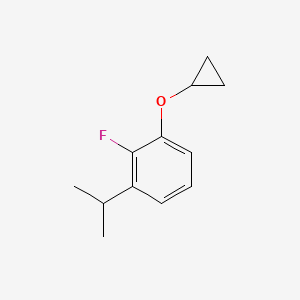

1-Cyclopropoxy-2-fluoro-3-isopropylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropoxy-2-fluoro-3-isopropylbenzene is an organic compound with a unique structure that combines a cyclopropyl group, a fluorine atom, and an isopropyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-fluoro-3-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-fluoro-3-isopropylbenzene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃/H₂SO₄).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxy-fluoro-isopropylbenzoic acid, while substitution reactions may yield halogenated or nitrated derivatives .

Scientific Research Applications

1-Cyclopropoxy-2-fluoro-3-isopropylbenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in the development of fluorescent probes for detecting biomolecules.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-fluoro-3-isopropylbenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

- 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene

- 1-Cyclopropoxy-2-fluoro-4-isopropylbenzene

- 1-Cyclopropoxy-2-chloro-3-isopropylbenzene

Comparison: 1-Cyclopropoxy-2-fluoro-3-isopropylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable molecule for various applications .

Biological Activity

1-Cyclopropoxy-2-fluoro-3-isopropylbenzene is a chemical compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its interaction with various biological targets, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H15F1O1

- Molecular Weight : 198.25 g/mol

- Structural Features :

- A cyclopropoxy group

- A fluorine atom at the second position

- An isopropyl group at the third position

This unique structure may influence its binding affinity and biological activity.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors. Interaction studies have suggested that this compound may exhibit significant binding affinity towards certain enzymes involved in metabolic pathways, potentially influencing their activity.

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various in vitro studies. These studies typically evaluate skin irritation, eye irritation, and systemic toxicity. The findings indicate a moderate level of toxicity, necessitating caution in handling .

| Endpoint | Result |

|---|---|

| Skin Irritation | Moderate |

| Eye Irritation | Mild |

| Systemic Toxicity | Low to Moderate |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of cytochrome P450 enzymes by this compound showed promising results. The compound demonstrated competitive inhibition characteristics, suggesting its potential as a lead compound for developing new therapeutics targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, which could be beneficial for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of this compound reveals that modifications to the cyclopropoxy group can significantly affect its biological activity. For instance, altering the substituents on the aromatic ring could enhance its potency against specific biological targets.

Properties

Molecular Formula |

C12H15FO |

|---|---|

Molecular Weight |

194.24 g/mol |

IUPAC Name |

1-cyclopropyloxy-2-fluoro-3-propan-2-ylbenzene |

InChI |

InChI=1S/C12H15FO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |

InChI Key |

MRURPJIKYBNWEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OC2CC2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.